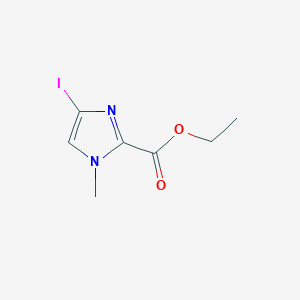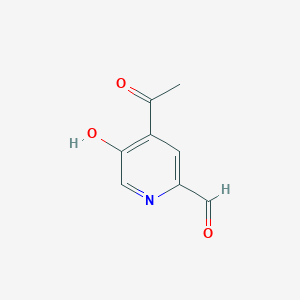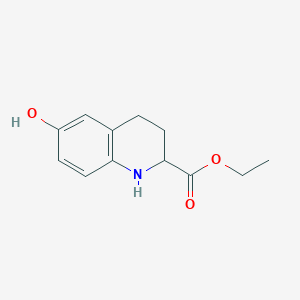
Ethyl 4-iodo-1-methyl-1H-imidazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-iodo-1-methyl-1H-imidazole-2-carboxylate is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl ester group at the 2-position, an iodine atom at the 4-position, and a methyl group at the 1-position of the imidazole ring. The unique substitution pattern of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-iodo-1-methyl-1H-imidazole-2-carboxylate typically involves the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the iodine atom: The iodine atom can be introduced through an electrophilic substitution reaction using iodine or an iodine-containing reagent under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-iodo-1-methyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of the imidazole ring.
Ester hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various organometallic reagents.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can facilitate ester hydrolysis.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted imidazole derivatives can be formed.
Oxidation products: Oxidized imidazole derivatives with different functional groups.
Reduction products: Reduced imidazole derivatives with altered oxidation states.
Hydrolysis products: The corresponding carboxylic acid derivative.
Aplicaciones Científicas De Investigación
Ethyl 4-iodo-1-methyl-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 4-iodo-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses .
Comparación Con Compuestos Similares
Ethyl 4-iodo-1-methyl-1H-imidazole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-methyl-1H-imidazole-2-carboxylate: Lacks the iodine atom at the 4-position, resulting in different chemical reactivity and biological activity.
2-Ethyl-4-methyl-1H-imidazole: Lacks the carboxylate group, leading to different solubility and reactivity properties.
4-Imidazolecarboxaldehyde: Contains an aldehyde group instead of the ester group, resulting in different chemical behavior and applications.
The unique substitution pattern of this compound, particularly the presence of the iodine atom and the ethyl ester group, distinguishes it from these similar compounds and contributes to its specific chemical and biological properties .
Propiedades
Fórmula molecular |
C7H9IN2O2 |
|---|---|
Peso molecular |
280.06 g/mol |
Nombre IUPAC |
ethyl 4-iodo-1-methylimidazole-2-carboxylate |
InChI |
InChI=1S/C7H9IN2O2/c1-3-12-7(11)6-9-5(8)4-10(6)2/h4H,3H2,1-2H3 |
Clave InChI |
LPPAMLSLHXAZOY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=CN1C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B14850159.png)



![Imidazo[1,2-A]pyrimidin-3-ylmethanamine](/img/structure/B14850183.png)


